6-(4-Chlorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE is a complex organic compound that belongs to the class of triazolophthalazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography . The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes . For example, it has been shown to inhibit kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridazine: Exhibits anticancer properties and is used as a dual inhibitor of c-Met and Pim-1 kinases.
[1,2,4]Triazolo[4,3-a]thiadiazine: Investigated for its enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE stands out due to its unique structure, which allows it to interact with multiple biological targets. Its ability to inhibit key enzymes involved in cancer progression and its broad-spectrum antimicrobial activity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H12ClN5 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H12ClN5/c21-15-9-7-13(8-10-15)18-16-5-1-2-6-17(16)20-24-23-19(26(20)25-18)14-4-3-11-22-12-14/h1-12H |
InChI Key |
MAZZXSWHGZIDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=CN=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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